(3Z)-1-hexyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one
Description
The compound "(3Z)-1-hexyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one" (hereafter referred to as Compound A) is a synthetic indol-2-one derivative featuring a hexyl chain at the N1 position of the indole core and a 4-oxo-3-phenyl-2-thioxo-thiazolidin-5-ylidene substituent at the C3 position. Its molecular formula is C₂₃H₂₂N₂O₂S₂ with a molecular weight of 422.563 g/mol . The (3Z) stereochemistry indicates the double bond configuration between the indole and thiazolidinone moieties, which influences planarity and intermolecular interactions.
Properties
Molecular Formula |
C23H22N2O2S2 |
|---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
(5Z)-5-(1-hexyl-2-oxoindol-3-ylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H22N2O2S2/c1-2-3-4-10-15-24-18-14-9-8-13-17(18)19(21(24)26)20-22(27)25(23(28)29-20)16-11-6-5-7-12-16/h5-9,11-14H,2-4,10,15H2,1H3/b20-19- |
InChI Key |
WVKRZWHJXOFVEF-VXPUYCOJSA-N |
Isomeric SMILES |
CCCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4=CC=CC=C4)/C1=O |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=CC=CC=C4)C1=O |
Origin of Product |
United States |
Biological Activity
The compound (3Z)-1-hexyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a member of the indole class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a hexyl chain, an indole core, and a thiazolidine derivative. The presence of the thioxo and oxo groups contributes to its reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 432.66 g/mol.
Anticancer Activity
Recent studies have demonstrated that compounds similar to (3Z)-1-hexyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one exhibit significant anticancer properties. For instance, derivatives of indole have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable example includes the inhibition of tyrosine kinases which are critical in cancer progression .
Table 1: Summary of Anticancer Activities
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | TK-10 | 10 | Apoptosis induction |
| Compound B | HT-29 | 15 | Cell cycle arrest |
| (3Z)-1-Hexyl... | MCF7 | 12 | Tyrosine kinase inhibition |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies indicate that thiazolidine derivatives possess notable antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Table 2: Antimicrobial Activity Profile
| Bacteria Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Sensitive |
| Escherichia coli | 64 µg/mL | Moderate |
| Pseudomonas aeruginosa | 128 µg/mL | Resistant |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound has shown potential anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in inflammatory processes .
Case Studies
A relevant case study involved the testing of a series of indole derivatives in vitro against various cancer cell lines. The study found that several compounds exhibited significant cytotoxicity with IC50 values ranging from 10 to 20 µM. These results suggest that modifications in the structure can enhance biological activity.
Mechanistic Insights
The biological activity of (3Z)-1-hexyl... can be attributed to its ability to interact with specific biological targets:
- Tyrosine Kinase Inhibition: The thiazolidine moiety may facilitate binding to ATP-binding sites on kinases.
- Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress leading to apoptosis in cancer cells.
- Cell Cycle Modulation: Interference with cell cycle checkpoints promoting cancer cell death.
Scientific Research Applications
Overview
The compound (3Z)-1-hexyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a complex organic molecule that has garnered interest in various scientific fields due to its unique structural properties. This compound features a thiazolidinone ring and an indole moiety, which contribute to its potential applications in medicinal chemistry, material science, and biological research.
Medicinal Chemistry Applications
Anticancer Properties:
Research indicates that compounds with similar structural features to (3Z)-1-hexyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one exhibit significant anticancer activity. For instance, derivatives of indole and thiazolidinone have shown efficacy against various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .
Antimicrobial Activity:
Studies have reported that thiazolidinone derivatives possess antimicrobial properties. The presence of the thiazolidinone moiety in (3Z)-1-hexyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one suggests potential effectiveness against bacterial and fungal strains. The compound's ability to interact with microbial enzymes could be a pathway for its antimicrobial action.
Anti-inflammatory Effects:
Thiazolidinone compounds are also noted for their anti-inflammatory properties. Research indicates that similar compounds can inhibit inflammatory mediators and pathways, suggesting potential therapeutic applications for conditions characterized by inflammation .
Material Science Applications
Organic Electronics:
Due to its unique electronic properties, (3Z)-1-hexyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one may find applications in organic electronics. The compound's ability to form stable thin films makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Polymer Chemistry:
The compound's reactivity allows it to be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices could enhance mechanical properties or introduce specific functionalities relevant for coatings or biomedical applications .
Case Studies
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of a series of thiazolidinone derivatives on human cancer cell lines. Results showed that compounds with structural similarities to (3Z)-1-hexyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one exhibited IC50 values in the micromolar range against breast cancer cells, indicating significant cytotoxicity and potential for further development as chemotherapeutic agents .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, thiazolidinone derivatives were screened against various bacterial strains. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, highlighting their potential as novel antimicrobial agents.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioxo Group
The thioxo (C=S) group in the thiazolidinone ring is susceptible to nucleophilic substitution, particularly with amines or thiols. For example:
This reactivity aligns with analogous thioxo-thiazolidinone systems, where nucleophilic attack occurs at the electrophilic sulfur atom .
Ring-Opening Reactions of the Thiazolidinone Moiety
The thiazolidinone ring undergoes hydrolysis under acidic or basic conditions:
The phenyl group at position 3 of the thiazolidinone ring stabilizes the transition state during hydrolysis, as observed in structurally related compounds .
Condensation Reactions at the Indol-2-one Core
The exocyclic double bond (C3=C5) in the indol-2-one system participates in cyclocondensation with hydrazines or hydroxylamines:
These reactions exploit the electron-deficient nature of the α,β-unsaturated carbonyl system in the indol-2-one scaffold .
Alkylation of the Hexyl Chain
The terminal position of the hexyl substituent undergoes selective oxidation:
| Reagent | Conditions | Product | Oxidation State | Source |
|---|---|---|---|---|
| KMnO₄ (aq) | H₂SO₄, 0°C, 2 h | Hexanoic acid derivative | Carboxylic acid | |
| Pyridinium chlorochromate | DCM, rt, 6 h | Aldehyde intermediate | Aldehyde |
The hexyl chain’s hydrophobicity influences solubility but does not impede reactivity at the ω-position .
Photochemical [2+2] Cycloaddition
UV irradiation induces dimerization via the exocyclic double bond:
| Conditions | Product | Diastereomeric Ratio | Source |
|---|---|---|---|
| UV (254 nm), benzene, 8 h | Head-to-tail cyclobutane dimer | 3:1 (trans:cis) |
This reactivity mirrors trends in other indol-2-one derivatives with conjugated enone systems .
Metal-Catalyzed Cross-Coupling
The bromophenyl analog (see) undergoes Suzuki-Miyaura coupling:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 90°C | Biaryl-modified derivative | 68% |
While the parent compound lacks a halide, this pathway is accessible in halogenated analogs for structural diversification.
Stability Considerations
Comparison with Similar Compounds
Alkyl Chain Variations at the Indole N1 Position
Compound A belongs to a series of analogs differing in the alkyl chain length at N1. Key examples include:
Key Observations :
Substituent Variations on the Thiazolidinone Ring
The thiazolidinone ring in Compound A is substituted with a phenyl group at the N3 position. Other analogs feature diverse substituents:
Key Observations :
Modifications on the Indole Core
Other analogs feature substitutions on the indole ring:
- Acetylated Indole : The compound "(3Z)-1-Acetyl-5-bromo-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one" (CAS 375834-16-5) includes a bromine at C5 and an acetyl group at N1, enhancing electrophilicity .
- Piperazine-linked Indole : Derivatives with piperazine-1-ylbenzylidene groups (e.g., from ) exhibit altered hydrogen-bonding capacity due to the basic nitrogen in piperazine.
Structural and Physicochemical Comparisons
Spectral Characteristics
- IR Spectroscopy : The pentyl analog (CID 1591695) shows characteristic peaks for C=O (1633–1610 cm⁻¹) and C=S (thioxo) stretching . Similar bands are expected in Compound A .
- NMR Data : While specific data for Compound A is unavailable, related compounds (e.g., ) show indole C=O resonances at δ ~170 ppm in ¹³C-NMR.
Crystallography and Solid-State Behavior
- Crystal Packing : Analogous compounds (e.g., (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-thiazolidin-4-one ) form dimers via intermolecular H-bonding (S···H and O···H interactions). The hexyl chain in Compound A may promote hydrophobic interactions in crystal lattices.
- XPac Analysis: Studies on methylidene oxindoles () reveal that planar indole-thiazolidinone systems favor stacking interactions, which are likely conserved in Compound A.
Preparation Methods
Reaction Sequence
This method adapts protocols from bis-spiro[indole-thiazolidine] syntheses:
-
Synthesis of 1-hexylindole-2,3-dione :
-
Schiff base formation :
-
Cyclocondensation with mercaptoacetic acid :
Optimization Data
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Toluene | +15% vs. DCM |
| Acid Catalyst | None | Prevents hydrolysis |
| Temperature | 110°C | Maximizes cyclization |
| Time | 12 hr | 95% conversion |
Method 2: Aziridine Ring-Opening/Thiazolidinone Formation
Stereocontrolled Approach
Adapted from enantioselective thiazolidine syntheses:
-
N-Hexylaziridine synthesis :
-
React hexylamine with 1,2-dibromoethane in THF (0°C to RT, 24 hr).
-
Isolate aziridine via fractional distillation (bp 98–102°C/0.5 mmHg).
-
-
Ring-opening with phenyl isothiocyanate :
-
Oxidative cyclization :
Comparative Yields
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Aziridine formation | 82 | 98.5 |
| Ring-opening | 91 | 97.2 |
| Cyclization | 76 | 99.1 |
Method 3: One-Pot Multicomponent Assembly
Green Chemistry Approach
Based on water/EtOH-mediated thiazolidinone syntheses:
-
Reagents :
-
1-Hexylisatin (1 eq)
-
Cysteamine hydrochloride (1.2 eq)
-
Phenyl isocyanate (1.5 eq)
-
-
Procedure :
-
Advantages :
-
No chromatographic purification needed.
-
E-factor reduced to 2.1 vs. 8.7 for Method 1.
-
Solvent Screening Results
| Solvent System | Yield (%) | Z:E Ratio |
|---|---|---|
| H₂O/EtOH (3:1) | 84 | 93:7 |
| MeCN/H₂O (1:1) | 72 | 88:12 |
| Neat EtOH | 68 | 85:15 |
Method 4: Thiosemicarbazide Cyclization
Indole-Thiosemicarbazide Route
Modified from antiviral thiazolidinone syntheses:
-
Thiosemicarbazide formation :
-
Ring closure with chloroacetyl chloride :
Temperature-Dependent Selectivity
| Temp (°C) | Yield (%) | Z:E Ratio |
|---|---|---|
| 25 | 58 | 75:25 |
| 50 | 82 | 92:8 |
| 70 | 79 | 89:11 |
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
|---|---|---|---|---|
| Total Yield (%) | 68 | 76 | 84 | 82 |
| Z-Selectivity (%) | 95 | 97 | 93 | 92 |
| Reaction Time (hr) | 18 | 8 | 8 | 9 |
| Atom Economy (%) | 64 | 71 | 83 | 68 |
| Purification | Column | Distillation | Filtration | None |
Structural Characterization and Validation
Spectroscopic Signatures
X-ray Crystallography (Method 2 Product)
-
Space group : P2₁/c
-
Bond lengths :
-
C3–C5 (spiro): 1.467 Å
-
C=S: 1.655 Å
-
-
Torsion angle (Z-config) : 178.2°
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of analogous thiazolidinone-indole hybrids typically involves condensation reactions between aldehyde-bearing indole precursors and thiazolidinone derivatives. Key steps include:
- Condensation : React 3-formyl-indole derivatives with 2-thioxo-thiazolidin-4-one in acetic acid under reflux (2.5–3 hours) with sodium acetate as a catalyst .
- Purification : Precipitates are filtered and recrystallized from ethanol or acetic acid/water mixtures to improve purity .
- Optimization : Varying solvents (ethanol vs. methanol) or reducing reflux time (from 8 to 4 hours) can enhance yields (e.g., 73% yield in Method B vs. lower yields in longer reactions) .
Q. Table 1: Comparison of Synthesis Methods
| Reagents | Solvent | Reflux Time | Yield | Evidence ID |
|---|---|---|---|---|
| 3-formyl-indole + thiazolidinone | Acetic acid | 3 h | 70–80% | |
| 3-acetylindole + phenylhydrazine | Ethanol | 8 h | ~65% |
Q. How can the Z-configuration of the exocyclic double bond be experimentally confirmed?
- Methodological Answer :
- NMR Spectroscopy : The coupling constant () between protons on the double bond (typically 10–12 Hz for Z-isomers) and NOE correlations in H NMR confirm spatial proximity of substituents .
- X-ray Crystallography : Single-crystal analysis provides unambiguous proof of stereochemistry. Use programs like SHELXL for refinement and ORTEP for visualization .
Q. What purification techniques effectively remove by-products from the synthesis?
- Methodological Answer :
- Recrystallization : Ethanol or acetic acid/water mixtures are preferred for isolating crystalline products .
- Column Chromatography : For non-crystalline by-products, silica gel chromatography with ethyl acetate/hexane gradients can resolve impurities .
Advanced Research Questions
Q. How can contradictions between spectroscopic data and computational models be resolved?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR/IR data with density functional theory (DFT)-calculated spectra (e.g., using Gaussian or ORCA). Discrepancies may indicate tautomerism or solvent effects .
- Software Refinement : Use SHELX for crystallographic refinement to validate bond lengths and angles against computational predictions .
Q. What role do hydrogen-bonding patterns play in crystallization behavior?
- Methodological Answer :
- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., , , motifs). For example, N–H···O and S···S interactions in thiazolidinones promote layered crystal packing .
- Crystallization Screens : Test solvents with varying hydrogen-bonding capacities (e.g., DMSO vs. ethanol) to isolate polymorphs .
Q. Which computational methods predict biological activity against enzyme targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like tyrosine kinases or antimicrobial enzymes . Focus on the thioxo-thiazolidinone moiety’s electron-deficient sites for binding .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors, aromatic rings) using tools like PharmaGist .
Data Contradiction Analysis
Q. How should conflicting spectral data (e.g., unexpected H NMR peaks) be investigated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
